![molecular formula C18H25N5O2S B2739305 N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-21-5](/img/no-structure.png)

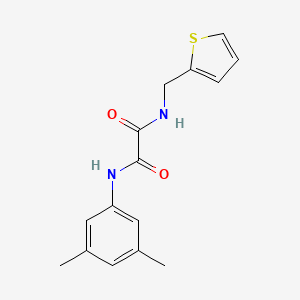

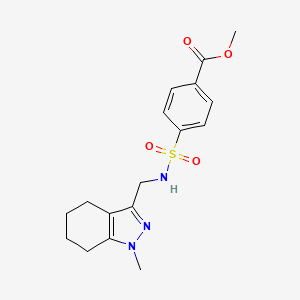

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide” is a complex organic compound. It contains a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones have broad applications in the biological, pharmaceutical, and material fields .

Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including amination, annulation, and other transformations . The specific reactions that “N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide” can undergo would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Properties

- Some sulfonamide derivatives, including quinazoline and sulfanilamide structures similar to N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide, have shown promise in antimalarial and antiviral research. These compounds have demonstrated significant activity against malaria parasites and SARS-CoV-2, the virus responsible for COVID-19. Their reactivity and molecular docking studies suggest potential for therapeutic applications (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Activities

- Novel sulfonamide derivatives, including those with quinazolinone structures, have been synthesized and tested for antimicrobial and antifungal properties. These compounds exhibited varying degrees of effectiveness against bacterial and fungal strains, demonstrating the chemical versatility and potential of such molecules in developing new antibiotics and antifungal agents (Patel et al., 2010).

Anti-inflammatory Properties

- Quinazoline sulfonamides have been explored for their H4 receptor inverse agonist properties, showing potential in treating inflammation. By optimizing the sulfonamide substituents, researchers have developed compounds with excellent affinity for the H4 receptor, demonstrating anti-inflammatory activity in animal models of acute inflammation (Smits et al., 2010).

Anticancer Research

- Compounds with quinazolinone structures have been investigated for their potential as anticancer agents. By synthesizing derivatives and evaluating their cytotoxic effects against cancer cell lines, researchers have identified several compounds with significant activity, suggesting the role of such molecules in cancer research and therapy development (Hassanzadeh et al., 2019).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves the reaction of 2-mercaptoquinazoline with 2-bromoacetylacetamide followed by reaction with 6-bromo-1-hexanamine. The resulting intermediate is then reacted with sodium hydrosulfide to form the final product.", "Starting Materials": [ "2-mercaptoquinazoline", "2-bromoacetylacetamide", "6-bromo-1-hexanamine", "Sodium hydrosulfide" ], "Reaction": [ "Step 1: Reaction of 2-mercaptoquinazoline with 2-bromoacetylacetamide in the presence of a base such as potassium carbonate to form N-(2-acetamidoethyl)-2-mercaptoquinazoline.", "Step 2: Reaction of N-(2-acetamidoethyl)-2-mercaptoquinazoline with 6-bromo-1-hexanamine in the presence of a base such as potassium carbonate to form N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide intermediate.", "Step 3: Reaction of N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide intermediate with sodium hydrosulfide in the presence of a base such as potassium carbonate to form the final product N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide." ] } | |

Número CAS |

689266-21-5 |

Nombre del producto |

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |

Fórmula molecular |

C18H25N5O2S |

Peso molecular |

375.49 |

Nombre IUPAC |

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |

InChI |

InChI=1S/C18H25N5O2S/c1-13(24)19-11-12-20-16(25)9-3-2-6-10-21-17-14-7-4-5-8-15(14)22-18(26)23-17/h4-5,7-8H,2-3,6,9-12H2,1H3,(H,19,24)(H,20,25)(H2,21,22,23,26) |

Clave InChI |

CTIOGVQKIHWTSA-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenethyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2739222.png)

![(Z)-methyl 2-(6-((2-methoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2739223.png)

![4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2739228.png)

![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2739233.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2739234.png)

![3'-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2739238.png)